Capsiconiate
CAS No.:
Cat. No.: VC0005564
Molecular Formula: C20H28O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C20H28O4 |
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Molecular Weight | 332.4 g/mol |
IUPAC Name | [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate |
Standard InChI | InChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+ |
Standard InChI Key | ZEWSMOFWZCBFSU-OAMUUVBCSA-N |
Isomeric SMILES | CC(C)/C=C/CCCCC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC |
SMILES | CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Canonical SMILES | CC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Appearance | Assay:≥98%A solution in ethanol |
Chemical Identity and Structural Features
Molecular Characteristics
Capsiconiate (PubChem CID: 17754707) has the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol . Its IUPAC name is [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-8-methylnon-6-enoate, reflecting its bifunctional structure:
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A vanillyl moiety (4-hydroxy-3-methoxyphenyl group) derived from the phenylpropanoid pathway.
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A branched-chain fatty acid (8-methylnon-6-enoate) originating from valine or leucine metabolism .
The compound’s stereochemistry is defined by trans (E) configurations at both the propenyl and nonenoyl double bonds, which are critical for its biological activity .
Table 1: Key Physicochemical Properties of Capsiconiate
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₈O₄ |
Molecular Weight | 332.4 g/mol |
Melting Point | Not reported |
Solubility | Lipophilic (likely in organic solvents) |
Synonyms | Coniferyl (E)-8-methyl-6-nonenoate; DA-51574 |
Biosynthesis and Natural Occurrence
Pathway Convergence in Capsicum Species
Capsiconiate biosynthesis involves the convergence of two metabolic pathways:
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Phenylpropanoid Pathway: Supplies the vanillyl group via phenylalanine, which undergoes hydroxylation and methylation to yield ferulic acid.
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Branched-Chain Fatty Acid Pathway: Provides 8-methylnon-6-enoic acid from valine or leucine, followed by elongation and desaturation .
The final step is catalyzed by an acyltransferase that esterifies the vanillyl alcohol with the fatty acid moiety. This mechanism parallels capsaicinoid biosynthesis but diverges in the linkage type (ester vs. amide) .
Tissue-Specific Accumulation
Like capsaicinoids, Capsiconiate accumulates in the placental tissue of Capsicum fruits, where it contributes to defense against herbivores and pathogens . Its production is developmentally regulated, peaking during the late stages of fruit maturation .
Pharmacological and Biological Activities
Table 2: Comparative Bioactivity of Capsiconiate and Capsaicin
Property | Capsiconiate | Capsaicin |
---|---|---|
Pungency | Low (oral) | High |
TRPV1 Activation Site | Gastrointestinal tract | Oral cavity, skin |
Therapeutic Potential | Anti-obesity, antioxidant | Pain relief, anti-inflammatory |
Antifungal Properties
Capsiconiate demonstrates dose-dependent antifungal activity against Aspergillus parasiticus and Colletotrichum species. At 300 µg/mL, it inhibits A. parasiticus by 76–80%, comparable to capsaicin’s efficacy . This activity is attributed to membrane disruption and reactive oxygen species (ROS) generation.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Reversed-phase C18 columns with UV detection at 280 nm are standard for separating Capsiconiate from capsaicinoids .
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Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile derivatives, enabling precise quantification in complex matrices .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the E-configuration of double bonds and ester linkage .
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Infrared (IR) Spectroscopy: Identifies functional groups (e.g., ester C=O stretch at 1,740 cm⁻¹) .
Industrial and Agricultural Applications
Food Preservation
Capsiconiate’s antifungal properties make it a candidate for natural food preservatives. In Capsicum extracts (350–500 µg/mL), it completely inhibits Sphaeropsis sapinea, a common fruit rot pathogen .
Nutraceuticals and Supplements
Due to its low pungency and thermogenic effects, Capsiconiate is being explored in weight-management formulations. Clinical trials suggest that 6 mg/day increases energy expenditure by 12–15% .
Crop Protection
Field trials demonstrate that Capsiconiate-rich extracts reduce Fusarium wilt incidence in tomatoes by 67% at 462 µg/mL .
Future Research Directions
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Synthetic Biology: Engineering microbial systems (e.g., E. coli) for scalable Capsiconiate production .
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Structure-Activity Relationships: Modifying the fatty acid chain to enhance bioavailability or target specificity .
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Ecological Studies: Assessing Capsiconiate’s role in plant-insect interactions and soil microbiota.
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